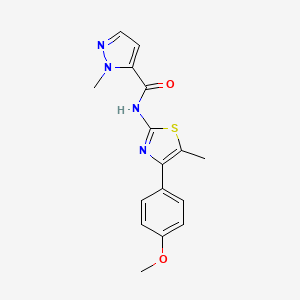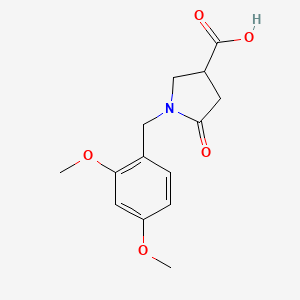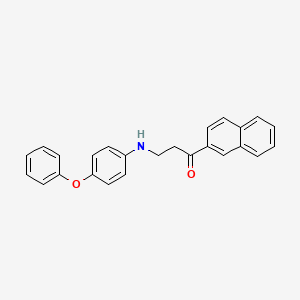
4-((2E)-3-phenylprop-2-enyl)piperazinyl 4-fluorophenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-324572 ist eine synthetische Verbindung mit der Summenformel C20H21FN2O und einer Molmasse von 324,39 g/mol . Es wird aufgrund seiner aktiven Eigenschaften hauptsächlich in der biochemischen Forschung eingesetzt .
Herstellungsmethoden
Die Synthese von WAY-324572 umfasst mehrere Schritte, die typischerweise mit der Herstellung der Kernstruktur beginnen, gefolgt von Modifikationen der funktionellen Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen unter Verwendung von Zwischenprodukten synthetisiert wird, die sorgfältig gesteuert werden, um eine hohe Reinheit und Ausbeute zu erreichen .
Chemische Reaktionsanalyse
WAY-324572 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Übliche Reagenzien sind Halogene und Nukleophile.
Hydrolyse: Diese Reaktion beinhaltet die Spaltung chemischer Bindungen durch Zugabe von Wasser. Übliche Bedingungen sind saure oder basische Umgebungen.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Vorbereitungsmethoden
The synthesis of WAY-324572 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving intermediates that are carefully controlled to achieve high purity and yield .
Analyse Chemischer Reaktionen
WAY-324572 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
WAY-324572 wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere in den Bereichen Chemie, Biologie und Medizin. Einige seiner Anwendungen umfassen:
Chemie: WAY-324572 wird als Reagenz in verschiedenen organischen Synthesen verwendet, um Reaktionsmechanismen zu untersuchen und neue Synthesemethoden zu entwickeln.
Biologie: Es wird verwendet, um biochemische Pfade und molekulare Interaktionen in zellulären Systemen zu untersuchen.
Medizin: WAY-324572 wird auf seine potenziellen therapeutischen Wirkungen untersucht und als Werkzeug zur Aufklärung von Krankheitsmechanismen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet .
Wirkmechanismus
Der Wirkmechanismus von WAY-324572 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen in der Zelle. Es bindet an bestimmte Proteine oder Enzyme, moduliert deren Aktivität und beeinflusst so verschiedene biochemische Pfade. Die genauen molekularen Zielstrukturen und beteiligten Pfade werden noch untersucht, aber es ist bekannt, dass es die zelluläre Signalgebung und Stoffwechselprozesse beeinflusst .
Wirkmechanismus
The mechanism of action of WAY-324572 involves its interaction with specific molecular targets in the cell. It binds to certain proteins or enzymes, modulating their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to influence cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
WAY-324572 kann mit anderen ähnlichen Verbindungen wie WAY-100635 und WAY-200070 verglichen werden. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten. WAY-324572 ist einzigartig in seinen spezifischen Bindungseigenschaften und den besonderen biochemischen Pfaden, die es beeinflusst .
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVBRCPMEROZKJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2913921.png)

![methyl 2-(2-{[5-(3-methoxypropyl)-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B2913924.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2913925.png)

![(E)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2913928.png)
![O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine](/img/structure/B2913929.png)

![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2913931.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2913932.png)
![4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2913933.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-3-chlorobutan-2-one](/img/structure/B2913935.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913941.png)
